molecular formula C40H23N7Na4O13S4 B12344559 tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate

tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate

Cat. No.: B12344559
M. Wt: 1029.9 g/mol
InChI Key: OAYAFVUUUYMNOP-PLUAUMMZSA-J
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Description

This compound is a highly sulfonated azo dye characterized by multiple naphthalene rings interconnected via diazenyl (-N=N-) and hydrazinyl (-NH-N=) linkages. The tetrasodium salt form enhances its water solubility, making it suitable for industrial applications, particularly in textile dyeing (C.I. Direct Blue 71) . Its structure includes four sulfonate groups (-SO₃⁻) and an amino substituent (-NH₂), which contribute to its stability in aqueous environments and affinity for cellulose fibers. The extended conjugated system across naphthalene and azo groups enables strong light absorption in the visible spectrum, yielding intense coloration .

Properties

Molecular Formula

C40H23N7Na4O13S4

Molecular Weight

1029.9 g/mol

IUPAC Name

tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C40H27N7O13S4.4Na/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-35-15-14-34(28-11-9-24(20-30(28)35)61(49,50)51)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54;;;;/h1-20,46H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b43-42?,45-44?,47-39-;;;;

InChI Key

OAYAFVUUUYMNOP-PLUAUMMZSA-J

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)N/N=C\7/C(=CC8=C(C7=O)C=CC(=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)NN=C7C(=CC8=C(C7=O)C=CC(=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate (commonly referred to as a complex azo dye) is a synthetic compound widely used in various industrial applications, particularly in textile dyeing. Its biological activity has garnered attention due to potential health and environmental implications. This article reviews the biological activity of this compound, focusing on its toxicity, mutagenicity, and overall impact on human health and the environment.

Chemical Structure and Properties

The compound's molecular formula is C40H23N7Na4O13S4C_{40}H_{23}N_7Na_4O_{13}S_4, with a molecular weight of approximately 954.22 g/mol. The structure features multiple sulfonate groups and azo linkages, which are characteristic of many synthetic dyes. These structural elements contribute to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC40H23N7Na4O13S4
Molecular Weight954.22 g/mol
SolubilityWater-soluble
pHNeutral (approx. 7)

Toxicity Studies

Research indicates that this compound exhibits moderate toxicity in certain animal models. A guinea pig maximization test indicated that the compound acts as a moderate skin sensitizer, suggesting potential allergic reactions upon dermal exposure .

An oral toxicity study conducted over 28 days revealed significant changes in kidney function at high doses (1000 mg/kg/day), including renal tubular vacuolation and alterations in biochemical parameters indicative of organ stress . While these findings indicate some level of organ toxicity, they were reversible after a treatment-free period.

Mutagenicity Assessments

The mutagenic potential of this compound has been evaluated through various assays. In a Salmonella typhimurium reverse mutation assay, it was found not to be mutagenic in several strains tested, both with and without metabolic activation . This suggests that the compound does not pose a significant risk of inducing genetic mutations under the conditions studied.

Environmental Impact

The environmental fate of azo dyes, including this compound, raises concerns due to their potential to degrade into harmful metabolites. Studies have shown that azo dyes can be biotransformed into aromatic amines by microbial action, which are known carcinogens . The persistence of such compounds in wastewater can lead to long-term ecological effects.

Case Study 1: Textile Industry Impact

In a comprehensive review of synthetic dyes used in textiles, it was noted that azo dyes like this compound are prevalent due to their vibrant colors and stability . However, the release of these dyes into water bodies poses significant risks to aquatic life and can lead to bioaccumulation of toxic metabolites.

Case Study 2: Regulatory Perspectives

Regulatory assessments have highlighted the need for stringent controls on azo dyes due to their potential health risks. In the European Union, many azo dyes are banned for use in textiles intended for clothing due to their ability to release carcinogenic aromatic amines upon degradation . This regulatory framework aims to mitigate risks associated with prolonged human exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of poly-sulfonated azo dyes. Below is a comparative analysis with analogous compounds based on structural motifs, functional groups, and applications:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Structural Features Sulfonate Groups Applications Key Research Findings
Target Compound Four naphthalene rings, diazenyl/hydrazinyl bridges, four -SO₃⁻ groups, -NH₂ substituent 4 Textile dyeing (Direct Blue 71), wastewater studies High affinity for anion exchange resins due to sulfonate density
Trisodium 7-({4-chloro-6-[phenyl(sulfonatomethyl)amino]-1,3,5-triazin-2-yl}amino)-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Triazine ring, chloro substituent, three -SO₃⁻ groups 3 Textile dyeing, potential antimicrobial activity Triazine core enhances UV stability; chloro group may improve wash-fastness
Tetrasodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate Triazine ring, fluorine substituent, four -SO₃⁻ groups 4 Specialty dyes, potential biomedical imaging Fluorine improves thermal stability; triazine aids in covalent bonding to fabrics
Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonato-1-naphthyl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonato-2-naphthyl]diazenyl}-4-hydroxy-2-naphthalenesulfonate Three diazenyl linkages, three -SO₃⁻ groups, -NH₂ substituents 3 High-intensity dyes, pH indicators Multiple diazenyl groups enable tunable color shifts with pH changes

Key Structural and Functional Differences:

Sulfonation Density : The target compound has four sulfonate groups, offering superior water solubility compared to trisodium analogs (e.g., ), but may exhibit lower adsorption efficiency on certain substrates due to excessive charge repulsion .

Backbone Complexity : The presence of hydrazinyl linkages in the target compound distinguishes it from triazine-containing analogs (e.g., ), which exhibit higher resistance to photodegradation but require more complex synthesis .

Substituent Effects: Amino (-NH₂) groups in the target compound enhance its reactivity with cellulose, whereas chloro/fluoro substituents in analogs (e.g., ) improve wash-fastness and environmental persistence .

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